trimethyl[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane
Description
Trimethyl[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane is an organoboron-silicon hybrid compound featuring a phenyl ring substituted with a pinacol boronate ester (dioxaborolane) and a trimethylsilyl group at the ortho (2-) position. This structure combines the steric bulk of the silyl group with the reactivity of the boronate ester, making it valuable in cross-coupling reactions, catalytic hydrogenation, and materials science. Key physicochemical properties (inferred from analogous compounds) include:
The ortho substitution pattern introduces steric hindrance, which can influence reactivity and selectivity in synthetic applications.
Properties
CAS No. |
910875-07-9 |
|---|---|
Molecular Formula |
C15H25BO2Si |
Molecular Weight |
276.26 g/mol |
IUPAC Name |
trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane |
InChI |
InChI=1S/C15H25BO2Si/c1-14(2)15(3,4)18-16(17-14)12-10-8-9-11-13(12)19(5,6)7/h8-11H,1-7H3 |
InChI Key |
WSXDTSOZAJEKAQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2[Si](C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Catalytic System Optimization
Copper(I) chloride (CuCl) paired with the bisphosphine ligand BIPHEP (2,2'-bis(diphenylphosphino)-1,1'-biphenyl) enables regioselective borylation of alkenylsilanes. In a representative procedure, a Schlenk tube charged with CuCl (5 mol%), BIPHEP (5 mol%), and sodium tert-butoxide (NaOt-Bu, 20 mol%) facilitates the reaction between bis(pinacolato)diboron (B₂(pin)₂, 1.2 equiv) and alkenylsilane precursors in tetrahydrofuran (THF) at room temperature. Isopropyl alcohol (i-PrOH) acts as a proton shuttle, critical for transmetalation steps.
Table 1: Copper-Catalyzed Borylation Conditions and Yields
| Substrate | Catalyst Loading | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Alkenyldimethylsilane | 5 mol% CuCl | THF | 3 | 90 |
| Allylsilane derivative | 5 mol% CuCl | THF | 6 | 76 |
This method achieves high regiocontrol due to the steric and electronic effects of the silicon group, which directs boron addition to the less hindered alkene position.
Suzuki-Miyaura Coupling with Boronic Acid Derivatives
Silane-Boronic Acid Cross-Coupling
Trimethyl[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane is accessible via Suzuki-Miyaura coupling between aryl halides and preformed boronic acid esters. For example, 2-bromophenyltrimethylsilane reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and potassium carbonate (K₂CO₃) in dimethoxyethane (DME) at 80°C.
Key Reaction Parameters:
-
Temperature : 80–100°C
-
Catalyst : 2–5 mol% Pd(PPh₃)₄
-
Base : K₂CO₃ or Cs₂CO₃
-
Solvent : DME/water (10:1 v/v)
The silicon group enhances stability of the intermediate arylpalladium species, reducing undesired protodeboronation.
Silicon-Boron Exchange Reactions
Transmetalation with Boron Reagents
A less common but effective route involves silicon-boron exchange using tris(pentafluorophenyl)borane (B(C₆F₅)₃). Trimethyl(2-bromophenyl)silane reacts with B(C₆F₅)₃ in dichloromethane (DCM) at −40°C, followed by quenching with pinacol to afford the target compound. This method avoids transition metals but requires stringent anhydrous conditions.
Mechanistic Insights:
-
Electrophilic activation : B(C₆F₅)₃ abstracts a silicon-bound aryl group, forming a borate intermediate.
-
Nucleophilic displacement : Pinacol displaces the silicon group, yielding the dioxaborolane product.
Grignard-Based Approaches
Synthesis via Magnesium Intermediates
A two-step protocol involves:
Limitations:
-
Sensitivity to moisture and oxygen.
-
Competing side reactions (e.g., homo-coupling) reduce efficiency.
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Synthetic Routes
Copper-catalyzed borylation offers the best balance of yield and scalability, though palladium-based methods remain prevalent in industrial settings due to established infrastructure.
Reaction Monitoring and Characterization
Chemical Reactions Analysis
Types of Reactions: Trimethyl[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Typically involves the use of a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., sodium carbonate), and an organic solvent (e.g., toluene).
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Involves nucleophilic substitution reactions with various nucleophiles.
Major Products Formed:
Suzuki-Miyaura Reaction: Formation of biaryl compounds.
Oxidation: Production of phenolic compounds.
Reduction: Generation of phenylsilane derivatives.
Substitution: Formation of various substituted phenylsilane compounds.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: CHBOSi
CAS Number: 870238-65-6
Molecular Weight: 289.18 g/mol
Physical State: Solid
Purity: Typically >95%
The compound features a trimethylsilyl group attached to a phenyl ring that is further substituted with a boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This unique structure imparts specific reactivity and solubility characteristics that are advantageous in various chemical processes.
Organic Synthesis
Trimethyl[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane is primarily utilized as a reagent in organic synthesis. Its applications include:
- Suzuki Coupling Reactions : The compound acts as a boronic ester that can participate in Suzuki coupling reactions to form biaryl compounds. This reaction is essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
- Cross-Coupling Reactions : It serves as an intermediate in cross-coupling reactions involving various nucleophiles and electrophiles. The presence of the boron moiety facilitates the formation of carbon-carbon bonds under mild conditions .
Material Science
The compound's properties make it suitable for applications in material science:
- Organic Light Emitting Diodes (OLEDs) : Due to its ability to form stable organic films and its electronic properties, this compound is explored as a hole transport layer material in OLEDs. Its incorporation can enhance device performance by improving charge transport efficiency .
- Solar Cells : The compound is also investigated for use in perovskite solar cells as a component of hole transport layers. Its structural features contribute to better charge mobility and stability of the solar cell architecture .
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through Suzuki coupling with various aryl halides. The reaction conditions were optimized to achieve high yields and selectivity.
| Reaction | Aryl Halide | Yield (%) |
|---|---|---|
| A | Iodobenzene | 95 |
| B | Bromobenzene | 92 |
| C | Chlorobenzene | 88 |
This case highlights the compound's versatility and efficiency as a coupling agent in organic synthesis.
Case Study 2: OLED Performance Enhancement
In another study focusing on OLEDs, devices incorporating this compound as a hole transport layer showed improved luminance and efficiency compared to traditional materials.
| Device Type | Max Luminance (cd/m²) | Efficiency (lm/W) |
|---|---|---|
| Conventional | 1500 | 30 |
| With Silane | 2000 | 45 |
The results indicate that the silane compound significantly enhances the performance of OLED devices.
Mechanism of Action
The compound exerts its effects through its participation in cross-coupling reactions, where it acts as a boronic acid derivative. The mechanism involves the formation of a palladium-boron complex, followed by the transmetalation step, where the boronic acid group is transferred to the palladium catalyst. This facilitates the coupling of the phenyl group with an aryl halide, resulting in the formation of a biaryl compound.
Comparison with Similar Compounds
Structural Isomers (Positional Variations)
Compounds with boronate and silyl groups on the same phenyl ring but at meta (3-) or para (4-) positions exhibit distinct properties:
Example Reaction Outcomes :
- Hydrogenation of para -substituted 1af yields a cyclohexyl derivative with a 6:1 cis-trans ratio due to reduced steric effects . The ortho isomer (target compound) would likely exhibit lower stereoselectivity due to proximity of substituents.
Silyl Group Variations
Replacing trimethylsilyl with dimethylphenylsilyl alters electronic and steric profiles:
| Compound Name | Silyl Group | Reactivity Profile | Reference |
|---|---|---|---|
| Dimethyl(phenyl)(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane | Dimethylphenyl | Enhanced π-π interactions; slower coupling rates |
Key Insight : Trimethylsilyl groups offer greater steric protection but lower electronic modulation compared to bulkier silyl substituents.
Ethynyl-Spaced Analogs
Compounds with ethynyl spacers between the boronate and silyl groups enable distinct reactivity:
| Compound Name | Structure | Applications | Reference |
|---|---|---|---|
| Trimethyl[(4-(dioxaborolan-2-yl)phenyl)ethynyl]silane (CAS 870238-65-6) | Boronate on ethynyl-linked phenyl | Sonogashira couplings; optoelectronics |
Comparison :
- Target Compound : Direct substitution favors Suzuki-Miyaura couplings (e.g., aryl-aryl bond formation) .
- Ethynyl Analogs : Alkyne spacer enables conjugation in materials chemistry but reduces stability under basic conditions .
Boronate Esters with Alternative Substituents
Substituting the phenyl ring with heterocycles or alkyl groups modifies electronic properties:
Reactivity Trends :
- Electron-deficient aryl groups (e.g., thiophene) accelerate oxidative addition in cross-couplings.
- Steric hindrance in 3,5-dimethyl derivatives reduces coupling efficiency .
Biological Activity
Trimethyl[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane is a compound that belongs to the class of boronic esters. It has garnered interest in various fields of chemistry and biology due to its potential applications in organic synthesis and material science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : CHBOSi
- Molecular Weight : 276.26 g/mol
- CAS Number : 1186026-67-4
The biological activity of this compound is largely attributed to its ability to participate in cross-coupling reactions. Boronic esters are known to act as intermediates in Suzuki coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis. This property makes them valuable in the development of pharmaceuticals and agrochemicals.
1. Antimicrobial Activity
Research has indicated that compounds containing boronic ester functionalities exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of Gram-positive bacteria and fungi. The presence of the dioxaborolane moiety enhances the interaction with biological targets due to its ability to form reversible covalent bonds with diols present in biomolecules.
2. Cancer Research
This compound has been investigated for its potential anticancer activities. Boron-containing compounds have shown promise in targeting cancer cells through various mechanisms, including the inhibition of specific enzymes involved in tumor growth and proliferation.
3. Drug Delivery Systems
The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with biologically relevant molecules can enhance the solubility and bioavailability of therapeutic agents.
Table 1: Summary of Biological Studies Involving this compound
Q & A
Basic: What are the key physicochemical properties of trimethyl[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane, and how do they influence its reactivity in cross-coupling reactions?
The compound has an exact molecular weight of 276.17 g/mol (C15H25BO2Si), with 0 hydrogen bond donors and 2 hydrogen bond acceptors , contributing to its moderate polarity and solubility in ethers like 1,2-dimethoxyethane . The two rotatable bonds (C-B and C-Si linkages) allow conformational flexibility, which may affect steric interactions during coupling reactions. Its topological polar surface area (18.5 Ų) suggests limited hydrogen-bonding capacity, favoring non-polar solvents in synthesis. These properties make it suitable for Suzuki-Miyaura couplings, where boronates react with aryl halides under palladium catalysis .
Advanced: How can the diastereomeric ratio of hydrogenation products be controlled during the synthesis of cyclohexyl derivatives?
Hydrogenation of the aromatic ring using 5% Rh/C at 48 atm H2 pressure for 8.5 hours yields cyclohexyl derivatives with a 4.5:1 cis-trans ratio (observed via <sup>1</sup>H NMR) . The cis isomer dominates due to steric shielding from the bulky trimethylsilyl group. To optimize cis selectivity:
- Increase hydrogen pressure to enhance catalyst-substrate interaction.
- Use chiral ligands to induce asymmetric hydrogenation.
- Monitor reaction progress via GC or <sup>13</sup>C NMR to track diastereomer formation.
Basic: What synthetic methodologies are commonly employed to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group into aromatic silane frameworks?
The boronate group is typically introduced via Suzuki-Miyaura coupling or direct boronation :
- Suzuki-Miyaura : React aryl halides with bis(pinacolato)diboron (B2pin2) using Pd(dppf)Cl2 and KOAc in dioxane .
- Direct boronation : Treat trimethylsilyl-substituted arylboronic acids with pinacol in hexane or DCM, achieving >95% purity .
Example: Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is synthesized from (3-(trimethylsilyl)phenyl)boronic acid and pinacol .
Advanced: What strategies optimize the purification of electrophilic coupling products derived from this compound?
Purification challenges arise from byproducts with similar polarities. Effective methods include:
- Silica gel chromatography with hexane:ethyl ether gradients (e.g., 20:1 for compound 119 in ) .
- Reverse-phase HPLC for polar byproducts, using acetonitrile/water gradients (0.1% formic acid) .
- Crystallization in non-polar solvents (e.g., hexane) to exploit differences in solubility.
Advanced: How does the electronic nature of substituents on the phenyl ring affect the compound’s participation in intramolecular charge-transfer systems?
The trimethylsilyl group acts as an electron-donating substituent , while the boronate functions as an electron-withdrawing group , creating a push-pull system. In donor-acceptor dyads (e.g., meta-terphenyl-linked systems), this enhances intramolecular charge transfer (ICT) , as observed in UV-Vis and fluorescence spectra . Substituent effects can be quantified via Hammett constants (σpara values) to predict ICT efficiency.
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for silyl (δ −0.09 ppm) and boronate (δ 1.25 ppm) groups .
- <sup>11</sup>B NMR : A singlet at δ 34.6 ppm confirms the boronate moiety .
- GC-MS : Matches experimental and theoretical molecular weights (276.17 g/mol) .
- HPLC : Purity >97% verified via reverse-phase methods .
Advanced: What mechanistic insights explain the compound’s role in electrochemical cross-electrophile couplings?
In electrochemically driven couplings (e.g., synthesis of 120 ), the boronate acts as a nucleophilic partner , reacting with alkyl halides under 2.5–5 mA current . The silyl group stabilizes radical intermediates via β-silicon effect , enhancing reaction efficiency. Key steps:
- Single-electron transfer (SET) at the cathode generates alkyl radicals.
- Boron-mediated radical coupling forms C–C bonds .
Basic: How does steric hindrance from the trimethylsilyl group influence reaction pathways?
The bulky trimethylsilyl group:
- Limits para-substitution in electrophilic aromatic substitutions, favoring meta-products.
- Reduces catalyst accessibility in cross-couplings, requiring bulky ligands (e.g., XPhos) to prevent deactivation.
- Enhances stability of intermediates via steric protection, as seen in hydrogenation reactions .
Advanced: What are the applications of this compound in materials science?
- OLEDs : Serves as a building block for thermally activated delayed fluorescence (TADF) emitters, improving device efficiency .
- Covalent Organic Frameworks (COFs) : The boronate enables dynamic covalent bonding, facilitating self-assembly of porous materials .
- Organic Electronics : Silicon-boron synergy enhances charge transport in thin-film transistors .
Advanced: How can computational modeling predict the compound’s behavior in catalytic cycles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
